(6-(Dimethylamino)pyridin-3-YL)methanol is a chemical compound that plays a significant role in organic synthesis and medicinal chemistry. It is characterized by the presence of a dimethylamino group attached to a pyridine ring, which is further linked to a methanol group. This structure provides unique properties that are useful in various scientific applications.
The compound is classified under the category of pyridine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The specific structural features of (6-(Dimethylamino)pyridin-3-YL)methanol contribute to its reactivity and potential therapeutic effects.
The synthesis of (6-(Dimethylamino)pyridin-3-YL)methanol can be achieved through several methods, primarily involving the reaction of appropriate pyridine derivatives with dimethylamine and formaldehyde or methanol under controlled conditions.
The molecular structure of (6-(Dimethylamino)pyridin-3-YL)methanol can be represented as follows:
The compound's InChI key is InChI=1S/C9H12N2O/c1-11(2)8-4-3-5-9(10-8)7-6-12/h3-5,7,12H,6H2,1-2H3
which provides insight into its connectivity and stereochemistry.
(6-(Dimethylamino)pyridin-3-YL)methanol can undergo various chemical reactions due to its functional groups:
Common reagents for these reactions include:
The mechanism of action for (6-(Dimethylamino)pyridin-3-YL)methanol primarily involves its interaction with biological targets:
Data on specific mechanisms is often derived from biological assays that demonstrate its efficacy in target modulation.
Relevant data includes melting point, boiling point, and spectral data (NMR, IR) which provide insight into its structural characteristics.
(6-(Dimethylamino)pyridin-3-YL)methanol has several scientific uses:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: